![molecular formula C12H17N3O3 B4677003 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4677003.png)
5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as AMC, is a pyrazole derivative that has gained significant interest in scientific research due to its potential applications in the field of medicine. AMC has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, studies have shown that it acts by inhibiting various enzymes and proteins that are involved in the progression of diseases. For example, 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has also been found to exhibit antifungal activity by inhibiting the growth of fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its ability to exhibit multiple activities. This makes it an ideal candidate for the development of drugs that can target multiple diseases. However, one of the limitations of using 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One possible direction is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the study of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its potential side effects.
Conclusion:
In conclusion, 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has gained significant interest in scientific research due to its potential applications in the field of medicine. It exhibits various biochemical and physiological effects and has been found to be effective against cancer, inflammation, and fungi. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.
Scientific Research Applications
5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. Studies have also shown that 5-(1-azepanylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has the potential to be used as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
5-(azepane-1-carbonyl)-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14-10(9(8-13-14)12(17)18)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZVSRQSCVGWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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